molecular formula C16H16N4O2 B11636850 3-Amino-2-((1,3-dihydro-3-oxo-2H-indol-2-ylidene)methyl)-3-(4-morpholinyl)-2-propenenitrile CAS No. 171853-06-8

3-Amino-2-((1,3-dihydro-3-oxo-2H-indol-2-ylidene)methyl)-3-(4-morpholinyl)-2-propenenitrile

Cat. No.: B11636850
CAS No.: 171853-06-8
M. Wt: 296.32 g/mol
InChI Key: QQQRQGZRKJSEPL-YJSIWIKZSA-N
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Description

(2Z)-3-AMINO-3-(MORPHOLIN-4-YL)-2-{[(2Z)-3-OXO-2,3-DIHYDRO-1H-INDOL-2-YLIDENE]METHYL}PROP-2-ENENITRILE is a complex organic compound with a unique structure that includes an indole ring, a morpholine ring, and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-AMINO-3-(MORPHOLIN-4-YL)-2-{[(2Z)-3-OXO-2,3-DIHYDRO-1H-INDOL-2-YLIDENE]METHYL}PROP-2-ENENITRILE typically involves multiple steps, including the formation of the indole ring, the introduction of the morpholine ring, and the addition of the amino group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-AMINO-3-(MORPHOLIN-4-YL)-2-{[(2Z)-3-OXO-2,3-DIHYDRO-1H-INDOL-2-YLIDENE]METHYL}PROP-2-ENENITRILE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like water radical cations, reducing agents, and various catalysts. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quaternary ammonium cations .

Scientific Research Applications

(2Z)-3-AMINO-3-(MORPHOLIN-4-YL)-2-{[(2Z)-3-OXO-2,3-DIHYDRO-1H-INDOL-2-YLIDENE]METHYL}PROP-2-ENENITRILE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2Z)-3-AMINO-3-(MORPHOLIN-4-YL)-2-{[(2Z)-3-OXO-2,3-DIHYDRO-1H-INDOL-2-YLIDENE]METHYL}PROP-2-ENENITRILE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (2Z)-3-AMINO-3-(MORPHOLIN-4-YL)-2-{[(2Z)-3-OXO-2,3-DIHYDRO-1H-INDOL-2-YLIDENE]METHYL}PROP-2-ENENITRILE lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

171853-06-8

Molecular Formula

C16H16N4O2

Molecular Weight

296.32 g/mol

IUPAC Name

(E)-3-(3-hydroxy-1H-indol-2-yl)-2-(morpholine-4-carboximidoyl)prop-2-enenitrile

InChI

InChI=1S/C16H16N4O2/c17-10-11(16(18)20-5-7-22-8-6-20)9-14-15(21)12-3-1-2-4-13(12)19-14/h1-4,9,18-19,21H,5-8H2/b11-9+,18-16?

InChI Key

QQQRQGZRKJSEPL-YJSIWIKZSA-N

Isomeric SMILES

C1COCCN1C(=N)/C(=C/C2=C(C3=CC=CC=C3N2)O)/C#N

Canonical SMILES

C1COCCN1C(=N)C(=CC2=C(C3=CC=CC=C3N2)O)C#N

Origin of Product

United States

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